molecular formula C24H32N2O2 B2855793 Fmoc-DANon HCl CAS No. 1822868-57-4

Fmoc-DANon HCl

Cat. No.: B2855793
CAS No.: 1822868-57-4
M. Wt: 380.532
InChI Key: RTBUMTIGWPELLG-UHFFFAOYSA-N
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Description

Fmoc-DANon HCl, also known as 9-fluorenylmethyloxycarbonyl-DANon hydrochloride, is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is widely used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The this compound compound is utilized in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-DANon HCl typically involves the protection of the amine group using the Fmoc group. This can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The process typically includes:

    Bulk Reaction Setup: Using large reactors to carry out the reactions under controlled conditions.

    Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

    Quality Control: Ensuring the product meets the required specifications through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

Fmoc-DANon HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotected Amine: Formed after the removal of the Fmoc group.

    Substituted Derivatives: Various substituted products depending on the electrophile used in the reaction.

    Oxidized or Reduced Compounds: Products formed from oxidation or reduction reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Fmoc-DANon HCl involves the protection and deprotection of amine groups. The Fmoc group is introduced to the amine through nucleophilic substitution, forming a stable carbamate linkage. The deprotection process involves the removal of the Fmoc group using a base, resulting in the free amine. This mechanism is crucial in peptide synthesis, where the selective protection and deprotection of amine groups are necessary for the stepwise assembly of peptides .

Comparison with Similar Compounds

Similar Compounds

    Boc-DANon HCl: Uses tert-butyloxycarbonyl (Boc) as the protecting group.

    Cbz-DANon HCl: Uses benzyloxycarbonyl (Cbz) as the protecting group.

    Alloc-DANon HCl: Uses allyloxycarbonyl (Alloc) as the protecting group.

Uniqueness of Fmoc-DANon HCl

This compound is unique due to its base-labile Fmoc group, which allows for mild deprotection conditions using bases like piperidine. This is advantageous in peptide synthesis, where the Fmoc group can be removed without affecting other acid-labile protecting groups .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(9-aminononyl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2.ClH/c25-16-10-4-2-1-3-5-11-17-26-24(27)28-18-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23;/h6-9,12-15,23H,1-5,10-11,16-18,25H2,(H,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQITFJZXOOPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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